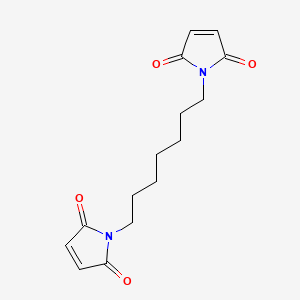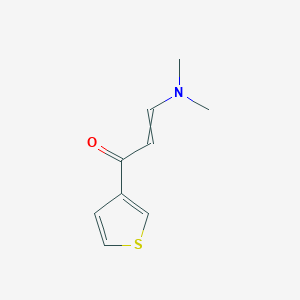![molecular formula C11H16O3 B1617451 Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 5259-50-7](/img/structure/B1617451.png)
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Descripción general
Descripción
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate, also known as MMBC, is a bicyclic carboxylate ester. It is a versatile and important chemical in organic synthesis. MMBC is used as a reagent in a variety of reactions and as a catalyst in many chemical processes. MMBC is a colorless, non-toxic, and odorless liquid with a boiling point of 90-91°C.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthesis of Bicyclic Compounds : Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is used in the synthesis of various bicyclic compounds. For example, Yates and Langford (1981) detailed the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, emphasizing the role of methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate in these processes (Yates & Langford, 1981).
Photochemical Cycloaddition Reactions : Shimo et al. (2003) investigated the photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile, leading to the formation of methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate (Shimo et al., 2003).
Pharmaceutical Applications
- Neuroprotective Drug Development : Yu et al. (2003) discussed the development of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate, a compound related to Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate, as a potential neuroprotective drug. They explored its radiolabeling and biodistribution, highlighting its ability to pass the brain-blood barrier and accumulate in brain regions (Yu et al., 2003).
Chemical Reactions and Transformations
Rearrangements and Acylation : Buchanan and Young (1973) explored rearrangements in the bicyclo[3:3:1]nonane series, which is relevant to understanding the chemical behavior of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate (Buchanan & Young, 1973).
Vinylcyclobutane Carbon Migration : Leber et al. (2007) investigated the effect of a methoxy substituent on vinylcyclobutane carbon migration, which is pertinent to understanding the chemical transformations of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate (Leber et al., 2007).
Propiedades
IUPAC Name |
methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10(12)9-7-8-3-5-11(9,14-2)6-4-8/h3,5,8-9H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJFZWTBMJTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
CAS RN |
5259-50-7 | |
| Record name | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methoxybicyclo(2.2.2)oct-5-ene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)




![Dibenz[a,i]acridine](/img/structure/B1617390.png)